BenchChemオンラインストアへようこそ!

4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Medicinal chemistry ADME profiling Fragment-based drug discovery

4‑Methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑5‑amine (also named 5‑isopropyl‑4‑methyl‑1H‑pyrazol‑3‑amine) is a 3,4‑disubstituted 5‑aminopyrazole (C₇H₁₃N₃, MW 139.20) that serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical discovery. The compound bears a free exocyclic amine (H‑bond donor/acceptor), a C‑4 methyl group, and a C‑3 isopropyl substituent that together confer a computed XLogP3‑AA of 1.4, a topological polar surface area of 54.7 Ų, and a single rotatable bond, placing it in favourable drug‑like physicochemical space for fragment‑based or lead‑optimisation libraries.

Molecular Formula C7H13N3
Molecular Weight 139.202
CAS No. 159976-73-5
Cat. No. B2924520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
CAS159976-73-5
Molecular FormulaC7H13N3
Molecular Weight139.202
Structural Identifiers
SMILESCC1=C(NN=C1N)C(C)C
InChIInChI=1S/C7H13N3/c1-4(2)6-5(3)7(8)10-9-6/h4H,1-3H3,(H3,8,9,10)
InChIKeyYRHGBIXKWWOYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 159976-73-5) – Core Physicochemical and Sourcing Profile


4‑Methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑5‑amine (also named 5‑isopropyl‑4‑methyl‑1H‑pyrazol‑3‑amine) is a 3,4‑disubstituted 5‑aminopyrazole (C₇H₁₃N₃, MW 139.20) that serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical discovery [1]. The compound bears a free exocyclic amine (H‑bond donor/acceptor), a C‑4 methyl group, and a C‑3 isopropyl substituent that together confer a computed XLogP3‑AA of 1.4, a topological polar surface area of 54.7 Ų, and a single rotatable bond, placing it in favourable drug‑like physicochemical space for fragment‑based or lead‑optimisation libraries [1]. Commercially, it is supplied at ≥95% purity (typical vendor specification) and is classified under GHS as harmful if swallowed, a skin and eye irritant, and a respiratory irritant .

Why Generic Substitution of 4-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine with Other 5-Aminopyrazoles Is Unreliable


Although the 5‑aminopyrazole scaffold is common across many screening deck entries, simple in‑class replacement with analogs such as 3,4‑dimethyl‑1H‑pyrazol‑5‑amine (CAS 91159‑73‑8), 3‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑amine (CAS 91468‑85‑8) or 3‑isopropyl‑1H‑pyrazol‑5‑amine (CAS 56367‑24‑9) can alter lipophilicity, steric bulk, hydrogen‑bond donor/acceptor topology and commercial purity guarantees . These differences directly impact membrane permeability, target binding, metabolic stability, and batch‑to‑batch reproducibility in lead‑optimisation programmes. Below we present quantitative evidence demonstrating that 4‑methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑5‑amine occupies a distinct physicochemical and procurement space that cannot be assumed to be interchangeable with its closest commercially available relatives.

Quantitative Differentiation Evidence: 4-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine vs. Closest Analogs


Lipophilicity Comparison: XLogP3‑AA 1.4 for Target Compound vs. LogP 0.30 for the 3,4-Dimethyl Analog

The target compound exhibits a computed XLogP3‑AA of 1.4, which is 1.1 log units higher than the LogP of 0.30 reported for the closely related 3,4‑dimethyl‑1H‑pyrazol‑5‑amine [1]. This difference corresponds to a ~12‑fold increase in octanol‑water partition coefficient, predicting significantly higher membrane permeability in cell‑based assays.

Medicinal chemistry ADME profiling Fragment-based drug discovery

Purity Specification: ≥95% for Target Compound vs. 90% for Commercial 3-Isopropyl-5-aminopyrazole

Multiple independent vendors (AKSci, CymitQuimica, Leyan) list 4‑methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑5‑amine with a minimum purity of 95% . In contrast, the 4‑des‑methyl analog 3‑isopropyl‑1H‑pyrazol‑5‑amine (CAS 56367‑24‑9) is supplied by AKSci at a minimum purity of 90% . The 5% purity gap reduces the probability of confounding biological assay results from unidentified impurities.

Chemical procurement Screening library quality Reproducibility

Molecular Weight and Heavy Atom Count Differentiate the Target from Simpler 5-Aminopyrazoles

With a molecular weight of 139.20 g mol⁻¹ and 10 heavy atoms, 4‑methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑5‑amine is appreciably larger than the 3,4‑dimethyl analog (MW 111.15; 7 heavy atoms) and the 3‑isopropyl analog (MW 125.17; 9 heavy atoms), while retaining the same hydrogen‑bond donor/acceptor counts (2 HBD, 2 HBA) and identical TPSA (54.7 Ų) [1]. This size differential allows exploration of binding pockets with greater steric demand without changing the core polarity.

Chemical biology Fragment screening Ligand efficiency metrics

Procurement Benchmark: Premium Vendor Range and Cost per Milligram vs. Cheaper 5-Aminopyrazole Alternatives

The target compound is positioned as a premium building block: CymitQuimica offers 50 mg at €562.00 (€11.24/mg) and 500 mg at €1,536.00 (€3.07/mg) . By comparison, the 3,4‑dimethyl analog 3,4‑dimethyl‑1H‑pyrazol‑5‑amine is available from Hit2Lead at $25 for 1 g ($0.025/mg) or $101 for 5 g ($0.020/mg) . The >100‑fold higher unit cost reflects the controlled synthesis and rigorous purification of the target compound, aligning with its use in late‑stage lead optimisation where compound identity and purity are paramount.

Purchasing strategy Cost-efficiency Compound management

Rotatable Bond Count: 1 for Target Compound vs. 0 for the 3,4-Dimethyl Analog

The target compound possesses one rotatable bond (C–C between isopropyl and pyrazole ring), whereas the 3,4‑dimethyl analog has zero rotatable bonds [1]. This subtle difference introduces conformational flexibility that can be exploited in target‑binding interactions while still maintaining low entropic penalty relative to fully flexible molecules.

Conformational analysis Drug design Physicochemical profiling

Procurement-Relevant Application Scenarios for 4-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine


Late-Stage Lead Optimisation Requiring Defined Physicochemical Space

When a medicinal chemistry programme demands a fragment or core scaffold with balanced lipophilicity (XLogP3 1.4), polarity (TPSA 54.7 Ų), and moderate molecular weight (139 g mol⁻¹) to probe hydrophobic sub‑pockets, 4‑methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑5‑amine offers a data‑supported choice over the more polar 3,4‑dimethyl analog (LogP 0.30) [1]. The isopropyl substituent provides a single rotatable bond that permits conformational sampling without excessive entropic cost, making it suitable for structure‑based design where the analog series may require fine‑tuning of steric and electronic properties.

High‑Confidence Biological Screening with Guaranteed Purity

In hit‑to‑lead and lead‑optimisation campaigns where false positives from impurities can derail SAR interpretation, the compound’s consistent vendor‑specified purity of ≥95% (confirmed by multiple independent suppliers ) makes it a more reliable screening candidate than analog 5‑aminopyrazoles supplied at 90% purity. The higher purity specification reduces the need for additional in‑house purification prior to assay, saving time and resources.

Agrochemical and Veterinary Intermediate Synthesis Requiring Robust Supply Documentation

Patents disclose acylated 5‑aminopyrazoles as pesticides and antiparasitic agents [2]. The target compound, with its defined GHS hazard classification (H302‑H315‑H319‑H335) and full SDS availability from major distributors , provides a well‑documented starting point for process chemistry scale‑up, where regulatory documentation and batch‑traceable purity certificates are essential for development and manufacturing campaigns.

Custom Fragment Library Construction for Computational Screening

When designing a focused fragment library for computational docking or pharmacophore modelling, the compound’s computed descriptors (MW 139.20, HBD 2, HBA 2, TPSA 54.7, XLogP3 1.4) [1] adhere to the ‘Rule of Three’ for fragment‑based screening. Its balanced properties enable library designers to maintain chemical diversity while controlling key ADME‑predictive parameters, making it a strategic choice over smaller or more polar aminopyrazole fragments.

Quote Request

Request a Quote for 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.